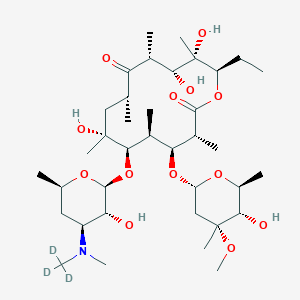
Erythromycin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin-d3 is a deuterium-labeled derivative of erythromycin, a macrolide antibiotic produced by the actinomycete Streptomyces erythraeus. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for the quantification of erythromycin in various matrices. The deuterium labeling helps in distinguishing it from the naturally occurring erythromycin during mass spectrometric analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin-d3 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: Deuterium-labeled precursors are used in the chemical synthesis of erythromycin to incorporate deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled precursors. The process includes several steps of purification and quality control to ensure the high isotopic purity and chemical integrity of the final product.
化学反応の分析
Types of Reactions
Erythromycin-d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erythromycin oxime.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include erythromycin oxime, erythromycin alcohol derivatives, and various substituted erythromycin compounds.
科学的研究の応用
Erythromycin-d3 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of erythromycin in complex mixtures.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of erythromycin.
Medicine: Used in clinical research to study the efficacy and safety of erythromycin formulations.
Industry: Applied in quality control processes to ensure the consistency and purity of erythromycin products.
作用機序
Erythromycin-d3 exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting RNA-dependent protein synthesis. This action blocks the transpeptidation and translocation reactions, ultimately preventing bacterial growth. The molecular targets include the 23S ribosomal RNA molecule within the 50S subunit.
類似化合物との比較
Similar Compounds
Erythromycin: The non-labeled counterpart with similar antimicrobial properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and oral bioavailability.
Uniqueness
Erythromycin-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled erythromycin in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research.
生物活性
Erythromycin-d3 is a stable isotope-labeled derivative of erythromycin, a macrolide antibiotic widely used for its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.
This compound has the chemical formula C37H64D3NO and a molecular weight of 736.95 g/mol. It appears as a white to off-white solid and is typically stored under inert conditions at temperatures between 2-8°C to maintain stability. The deuterium labeling allows for precise tracking in biological systems, making it particularly useful in pharmacokinetic studies.
This compound retains the antibacterial activity characteristic of erythromycin, functioning primarily by inhibiting bacterial protein synthesis. This inhibition occurs through binding to the 50S ribosomal subunit, effectively blocking peptide bond formation and thus preventing bacterial growth. this compound demonstrates efficacy against both Gram-positive and some Gram-negative bacteria, similar to its parent compound.
Antibacterial Efficacy
This compound exhibits significant antibacterial properties. A comparative analysis of erythromycin and its derivatives is presented in Table 1:
| Compound Name | Chemical Formula | Antibacterial Spectrum |
|---|---|---|
| Erythromycin | C37H67NO13 | Broad-spectrum against Gram-positive bacteria |
| This compound | C37H64D3NO | Similar spectrum as erythromycin |
| Azithromycin | C38H39N15O13 | Effective against atypical pathogens |
| Clarithromycin | C37H35N11O13 | Improved stability against respiratory pathogens |
This table illustrates that this compound retains the broad-spectrum activity of its parent compound while enabling enhanced tracking in experimental settings.
Case Studies
- Mitochondrial Toxicity : A study demonstrated that erythromycin can impair mitochondrial function, leading to oxidative stress in rat heart mitochondria. This compound was used to investigate these effects due to its isotopic labeling, which allowed researchers to track its impact on mitochondrial parameters such as reactive oxygen species (ROS) formation and mitochondrial membrane potential collapse .
- Sepsis Treatment : In critically ill patients with sepsis, low-dose erythromycin treatment did not significantly affect mortality rates or host response biomarkers compared to control groups. This suggests that while erythromycin has immunomodulatory properties, its effectiveness in severe infections may vary depending on the dosage and context of use .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. The isotopic labeling allows researchers to differentiate between endogenous and exogenous compounds in metabolic studies. This property is particularly valuable for investigating drug interactions and metabolic pathways.
Key Findings from Research
- This compound has been shown to influence mitochondrial function and ROS formation, critical factors for understanding its side effects and interactions with other drugs.
- Studies indicate that excessive use of erythromycin can lead to resistance mechanisms in bacteria such as Staphylococcus aureus, highlighting the importance of monitoring its clinical application .
特性
分子式 |
C37H67NO13 |
|---|---|
分子量 |
736.9 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3 |
InChIキー |
ULGZDMOVFRHVEP-OFDCYMKDSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















